molecular formula C14H10Cl2OS B3167541 (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 92153-05-4

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3167541
CAS No.: 92153-05-4
M. Wt: 297.2 g/mol
InChI Key: QJGXAQCRLAOYPE-FNORWQNLSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors in the biosynthesis of flavonoids. This compound is characterized by the presence of a dichlorophenyl group and a methylthiophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

    (2E)-1-(3,4-Dichlorophenyl)-3-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring but without the methyl group, which could influence its properties.

Uniqueness

The presence of both the dichlorophenyl and methylthiophenyl groups in (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXAQCRLAOYPE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
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(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
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(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

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